REACTION_CXSMILES
|
NOC1C[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.O[CH2:11][CH2:12][CH2:13][NH:14][NH:15][C:16]([NH:18]N)=O.[CH2:20]([OH:24])CCC>>[OH:24][CH2:20][CH2:11][CH2:12][C:13]1[N:18]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:16]2=[N:15][N:14]=1
|
Name
|
1-aza-2-methoxy-1-cycloheptene
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
NOC1=CCCCCC1
|
Name
|
3-hydroxypropylcarbohydrazide
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
OCCCNNC(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1=NN=C2N1CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |